N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide
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Overview
Description
N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and a pyrimidine ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethyl-2-pyrimidinamine.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chloride under controlled conditions.
Formation of the Quinoline Ring: The quinoline ring is synthesized separately and then coupled with the sulfonamide-pyrimidine intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((2,6-DIMETHYL-4-PYRIMIDINYL)AMINO)SULFONYL)PHENYL)-2-PHENOXYACETAMIDE
- N- (4- { [ (2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C23H21N5O3S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C23H21N5O3S2/c1-15-13-16(2)26-23(25-15)28-33(30,31)19-10-8-18(9-11-19)27-21(29)14-32-20-7-3-5-17-6-4-12-24-22(17)20/h3-13H,14H2,1-2H3,(H,27,29)(H,25,26,28) |
InChI Key |
MXXXUJAHNCDRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC4=C3N=CC=C4)C |
Origin of Product |
United States |
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